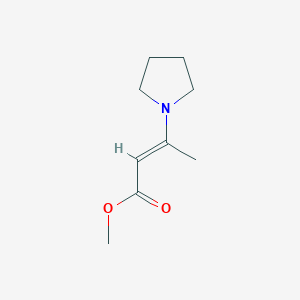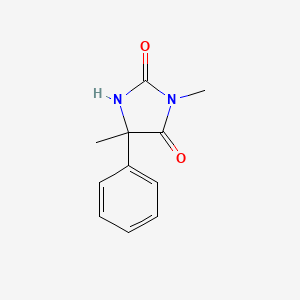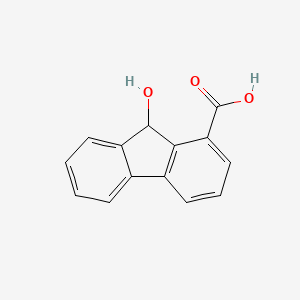![molecular formula C33H34N2O6 B12008890 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 617696-12-5](/img/structure/B12008890.png)
4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with the chemical formula C27H29FN2O5 , is a complex molecule that combines various functional groups. Let’s break it down:
4-[4-(Allyloxy)-3-methylbenzoyl]: This part consists of an allyloxy group attached to a 3-methylbenzoyl moiety.
3-hydroxy-1-[2-(4-morpholinyl)ethyl]: Here, we have a hydroxy group linked to a morpholinyl-ethyl chain.
5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This segment features a pyrrolone ring fused with a phenoxyphenyl group.
化学反应分析
The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups, such as converting alcohols to ketones or aldehydes.
Reduction: Reduction reactions may reduce carbonyl groups or other functional moieties.
Substitution: Substituting specific atoms or groups can alter the compound’s properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidations might involve potassium permanganate (KMnO4), while reductions could use sodium borohydride (NaBH4).
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
科学研究应用
Researchers explore this compound’s applications across several fields:
Chemistry: It serves as a model compound for studying complex reactions and functional group interactions.
Biology: Its interactions with biological macromolecules (e.g., proteins, nucleic acids) could be investigated.
Medicine: Potential pharmaceutical applications, such as drug design or targeting specific pathways.
Industry: Perhaps as a precursor for synthesizing other valuable compounds.
作用机制
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or interfering with cellular pathways. Further research is needed to elucidate these details.
相似化合物的比较
. Highlighting its uniqueness will require further investigation.
属性
CAS 编号 |
617696-12-5 |
|---|---|
分子式 |
C33H34N2O6 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
(4Z)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H34N2O6/c1-3-18-40-28-13-12-25(21-23(28)2)31(36)29-30(24-8-7-11-27(22-24)41-26-9-5-4-6-10-26)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h3-13,21-22,30,36H,1,14-20H2,2H3/b31-29- |
InChI 键 |
IPBFNAKUONEROE-YCNYHXFESA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC=C |
规范 SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008810.png)



![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)
![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)

